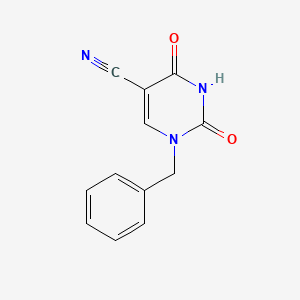
1-苄基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-腈
描述
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C12H9N3O2. It is known for its unique structure, which includes a benzyl group attached to a tetrahydropyrimidine ring system.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
准备方法
The synthesis of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
作用机制
The mechanism of action of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, its role as an enzyme inhibitor can lead to the disruption of metabolic processes in cancer cells, resulting in cell death .
相似化合物的比较
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Benzyl-substituted heterocycles: These compounds have a benzyl group attached to different heterocyclic systems, offering a range of biological activities and industrial uses.
The uniqueness of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
生物活性
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₂H₁₁N₃O₃
- Molecular Weight: 245.23 g/mol
- CAS Number: 900463-51-6
Antimicrobial Activity
Research indicates that compounds similar to 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that such derivatives can inhibit the growth of various bacterial strains and fungi. In vitro tests have shown that certain analogs possess minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 60 µg/mL against Gram-positive and Gram-negative bacteria .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. A related study highlighted that pyrimidine derivatives showed promising activity against Leishmania species with IC50 values in the range of 18.9–61.7 µM . These findings suggest that modifications to the pyrimidine structure can enhance biological efficacy against parasitic infections.
Cytotoxicity and Anticancer Properties
Preliminary studies have indicated potential cytotoxic effects of 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile on cancer cell lines. For example, derivatives of this compound were tested on A431 vulvar epidermal carcinoma cells and exhibited significant inhibition of cell proliferation at concentrations as low as 25 µM . The selectivity index for these compounds indicates a favorable therapeutic window for further development.
The biological activity of 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is thought to stem from its ability to interfere with nucleic acid synthesis pathways in target organisms. This interference may lead to apoptosis in cancer cells and inhibition of replication in microbial pathogens .
Case Studies
属性
IUPAC Name |
1-benzyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWTXZTZCRWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384935 | |
| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57712-62-6 | |
| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















